![molecular formula C16H14N4O4 B14533505 (Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide](/img/structure/B14533505.png)
(Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a diazenyl group (-N=N-) which is bonded to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide typically involves a diazo-coupling reaction. This process starts with the diazotization of 2-nitroaniline, which is then coupled with a suitable coupling component such as N-phenylbut-2-enamide. The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pH, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens and sulfonic acids are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated products.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide is used as a precursor for the synthesis of more complex azo compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
Its derivatives have been studied for their antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of various diseases, including cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the manufacture of dyes and pigments. Its vibrant color makes it suitable for use in textiles, inks, and coatings .
Mechanism of Action
The mechanism of action of (Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. This interaction can lead to the inhibition of key metabolic pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid
- (E)-1-((2-methoxyphenyl)diazenyl)naphthalen-2-ol
- (E)-1-((3-methoxyphenyl)diazenyl)naphthalen-2-ol
Uniqueness
What sets (Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide apart from similar compounds is its unique structural configuration and the presence of both nitro and hydroxy functional groups.
Properties
Molecular Formula |
C16H14N4O4 |
|---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
(Z)-3-hydroxy-2-[(2-nitrophenyl)diazenyl]-N-phenylbut-2-enamide |
InChI |
InChI=1S/C16H14N4O4/c1-11(21)15(16(22)17-12-7-3-2-4-8-12)19-18-13-9-5-6-10-14(13)20(23)24/h2-10,21H,1H3,(H,17,22)/b15-11-,19-18? |
InChI Key |
VOLSCRJLMCNJBR-MAMKXJJPSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)NC1=CC=CC=C1)/N=NC2=CC=CC=C2[N+](=O)[O-])/O |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=CC=CC=C2[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


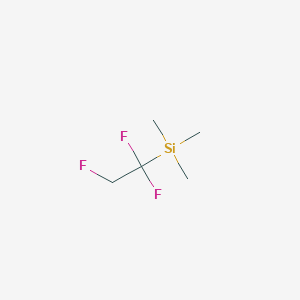
![2,2'-{[(1,3-Benzothiazol-2-yl)sulfanyl]azanediyl}di(ethan-1-ol)](/img/structure/B14533423.png)
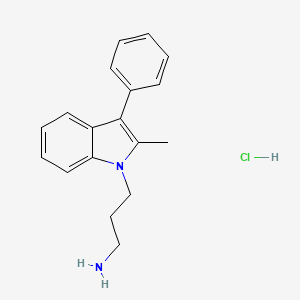
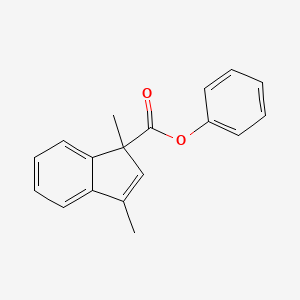
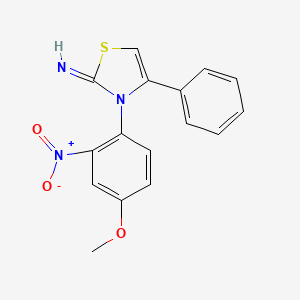
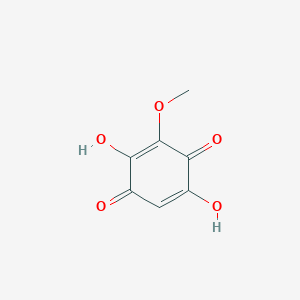
![N-(2-Chloroethyl)-N'-{5-[(propan-2-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14533467.png)
![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B14533473.png)
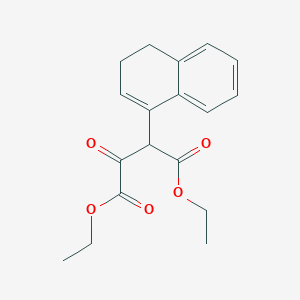

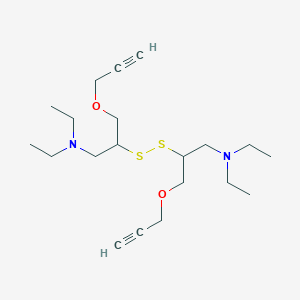
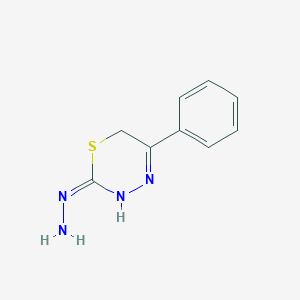
![4-Methoxy-N-[4-(3-methylbutoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14533518.png)
![8-Methyl-2-phenylpyrimido[4,5-d]pyridazin-5(6H)-one](/img/structure/B14533526.png)
